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molecular formula C11H7F3INO5 B8371279 Methyl (4-iodo-6-nitro-2-trifluoromethylphenyl)pyruvate

Methyl (4-iodo-6-nitro-2-trifluoromethylphenyl)pyruvate

Cat. No. B8371279
M. Wt: 417.08 g/mol
InChI Key: JBNUXHRPDJCBDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06576656B1

Procedure details

Dimethyl oxalate (127.79 g, 5.0 eq) was added to sodium methylate (216.4 mL, 28%, 5.0 eq). The resulting mixture was stirred at room temperature for 1.5 hours. To the mixture was then added 5-iodo-2-methyl-3-nitrobenzotrifluoride (71.64 g, 216.4 mmol), dissolved in MeOH (216 mL). The dark red mixture was then stirred at room temperature for 6 hours and left over night. The solvent was removed in vacuo to give a red solid which was subsequently added to aqueous 2.5N HCl (800 mL). The mixture was extracted with EtOAc (500 mL and 2×300 mL). The extracts were combined and dried (anhydrous MgSO4). After filtration, the solvent was removed in vacuo to give a yellow solid of the crude product (161.41 g). A fraction of this was purified by column chromatography (silica gel, eluting 15:1 to 10:1 hexane:EtOAc) to give the title compound as a yellow solid.
Quantity
127.79 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
216.4 mL
Type
reactant
Reaction Step One
Quantity
71.64 g
Type
reactant
Reaction Step Two
Name
Quantity
216 mL
Type
solvent
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:7]C)(=O)[C:2]([O:4][CH3:5])=[O:3].C[O-].[Na+].[I:12][C:13]1[CH:14]=[C:15]([N+:24]([O-:26])=[O:25])[C:16]([CH3:23])=[C:17]([C:19]([F:22])([F:21])[F:20])[CH:18]=1.Cl>CO>[N+:24]([C:15]1[CH:14]=[C:13]([I:12])[CH:18]=[C:17]([C:19]([F:22])([F:20])[F:21])[C:16]=1[CH2:23][C:1](=[O:7])[C:2]([O:4][CH3:5])=[O:3])([O-:26])=[O:25] |f:1.2|

Inputs

Step One
Name
Quantity
127.79 g
Type
reactant
Smiles
C(C(=O)OC)(=O)OC
Name
sodium methylate
Quantity
216.4 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
71.64 g
Type
reactant
Smiles
IC=1C=C(C(=C(C1)C(F)(F)F)C)[N+](=O)[O-]
Name
Quantity
216 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
800 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The dark red mixture was then stirred at room temperature for 6 hours
Duration
6 h
WAIT
Type
WAIT
Details
left over night
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a red solid which
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (500 mL and 2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous MgSO4)
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow solid of the crude product (161.41 g)
CUSTOM
Type
CUSTOM
Details
A fraction of this was purified by column chromatography (silica gel, eluting 15:1 to 10:1 hexane:EtOAc)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=CC(=C1)I)C(F)(F)F)CC(C(=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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